molecular formula C18H12N2O2 B5736353 N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide

N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide

Cat. No.: B5736353
M. Wt: 288.3 g/mol
InChI Key: PUVAJNYQSVNYIB-UHFFFAOYSA-N
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Description

N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide, also known as PNU-282987, is a potent and selective agonist for the α7 nicotinic acetylcholine receptor (α7 nAChR). The α7 nAChR is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. Activation of the α7 nAChR has been shown to have a variety of physiological and pharmacological effects, including cognitive enhancement, anti-inflammatory and neuroprotective effects, and analgesia.

Mechanism of Action

The α7 nAChR is a pentameric ion channel that is activated by binding of acetylcholine or other agonists. Activation of the α7 nAChR leads to the influx of calcium ions into the cell, which triggers a variety of downstream signaling pathways. N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide is a selective agonist for α7 nAChR and activates the receptor by binding to the orthosteric site. The binding of this compound to α7 nAChR leads to the opening of the ion channel and the influx of calcium ions into the cell.
Biochemical and Physiological Effects
Activation of α7 nAChR by this compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound enhances the release of neurotransmitters such as acetylcholine, glutamate, and dopamine, and improves synaptic plasticity and long-term potentiation. In vivo studies have shown that this compound improves cognitive function in animal models of Alzheimer's disease and schizophrenia, reduces inflammation in models of sepsis and arthritis, and protects against neurotoxicity in models of Parkinson's disease and traumatic brain injury. This compound has also been shown to have analgesic effects in animal models of acute and chronic pain.

Advantages and Limitations for Lab Experiments

N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide has several advantages for lab experiments. It is a highly selective agonist for α7 nAChR, which allows for the specific investigation of the effects of α7 nAChR activation. This compound is also stable and can be easily synthesized and purified. However, there are also some limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to use in some experimental protocols. This compound also has a short half-life in vivo, which can limit its usefulness in some animal models.

Future Directions

There are several future directions for research on N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide and α7 nAChR. One area of interest is the development of novel compounds that have improved pharmacokinetic properties and greater efficacy for α7 nAChR activation. Another area of interest is the investigation of the role of α7 nAChR in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Additional research is also needed to better understand the downstream signaling pathways activated by α7 nAChR and the mechanisms underlying its various physiological and pharmacological effects.

Synthesis Methods

The synthesis of N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide involves several steps, including the synthesis of the key intermediate 2-(3-pyridinyl) naphtho[2,1-b]furan, followed by the coupling of the intermediate with 2-aminoacetamide hydrochloride. The final product is obtained through purification and crystallization. The synthesis of this compound has been described in detail in several publications and is considered to be a reliable and reproducible method.

Scientific Research Applications

N-3-pyridinylnaphtho[2,1-b]furan-2-carboxamide has been extensively used in scientific research to investigate the physiological and pharmacological effects of α7 nAChR activation. It has been shown to have potent and selective agonist activity for α7 nAChR, with little or no activity at other nAChR subtypes. This compound has been used in various in vitro and in vivo studies to investigate the role of α7 nAChR in cognitive function, inflammation, neuroprotection, and analgesia.

Properties

IUPAC Name

N-pyridin-3-ylbenzo[e][1]benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-18(20-13-5-3-9-19-11-13)17-10-15-14-6-2-1-4-12(14)7-8-16(15)22-17/h1-11H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUVAJNYQSVNYIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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